![molecular formula C25H26N4O2 B2845740 1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide CAS No. 1207032-97-0](/img/structure/B2845740.png)
1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound with the molecular formula C25H26N4O2 and a molecular weight of 414.509. It is known for its potent and selective inhibitory effects on cancer cell growth.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves multiple steps. The starting materials typically include 3-fluoro-4-methylbenzoyl chloride and piperazine. The reaction proceeds through the formation of an intermediate, which is then reacted with 1-propylquinoxalin-2(1H)-one under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine and quinoxaline moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can introduce different functional groups into the molecule.
科学的研究の応用
1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets.
Medicine: It is a potent and selective inhibitor of cancer cell growth, making it a candidate for anticancer drug development.
Industry: The compound’s unique properties make it useful in various industrial applications, including material science and pharmaceuticals.
作用機序
The mechanism of action of 1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets within cancer cells. It inhibits cell growth by interfering with critical pathways and molecular targets essential for cell proliferation. The exact pathways and targets are still under investigation, but the compound’s selective inhibition of cancer cell growth is a key feature.
類似化合物との比較
Similar Compounds
3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole: Known for its antitubercular activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral activity.
Uniqueness
What sets 1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide apart is its potent and selective inhibition of cancer cell growth. This specificity makes it a promising candidate for targeted cancer therapies, distinguishing it from other compounds with broader or less selective biological activities.
特性
IUPAC Name |
1-(3-cyano-6-methoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O2/c1-17-3-5-18(6-4-17)15-28-25(30)19-9-11-29(12-10-19)24-20(14-26)16-27-23-8-7-21(31-2)13-22(23)24/h3-8,13,16,19H,9-12,15H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWDAHPOAGLUOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
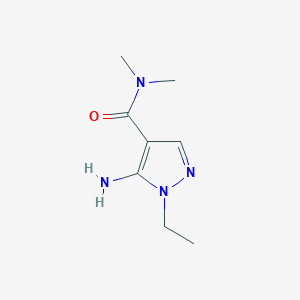


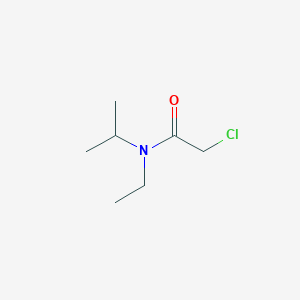
![N-{[1-(4-chlorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-3-methoxybenzamide](/img/structure/B2845662.png)
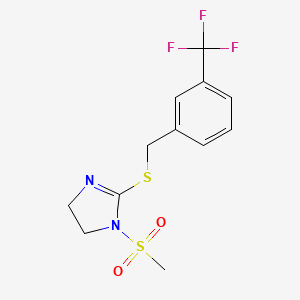
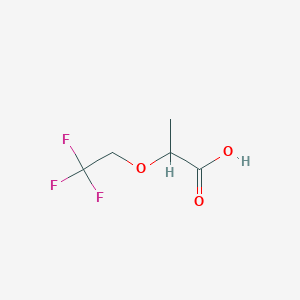



![tert-Butyl (3-azabicyclo[3.2.1]octan-1-yl)carbamate](/img/structure/B2845676.png)
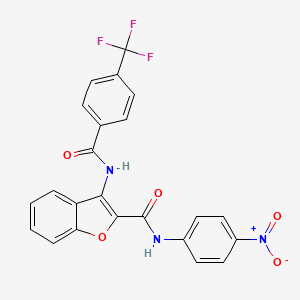
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] (3Z)-3-(furan-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B2845679.png)

